molecular formula C18H24INO2 B13425544 2-(10-Iododecyl)isoindoline-1,3-dione

2-(10-Iododecyl)isoindoline-1,3-dione

Cat. No.: B13425544
M. Wt: 413.3 g/mol
InChI Key: QALZPZBGKPAAKR-UHFFFAOYSA-N
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Description

2-(10-Iododecyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a 10-carbon alkyl chain terminated with an iodine atom at the terminal position.

Properties

Molecular Formula

C18H24INO2

Molecular Weight

413.3 g/mol

IUPAC Name

2-(10-iododecyl)isoindole-1,3-dione

InChI

InChI=1S/C18H24INO2/c19-13-9-5-3-1-2-4-6-10-14-20-17(21)15-11-7-8-12-16(15)18(20)22/h7-8,11-12H,1-6,9-10,13-14H2

InChI Key

QALZPZBGKPAAKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthesis of Isoindoline-1,3-dione Core

The isoindoline-1,3-dione core is typically synthesized via condensation reactions involving phthalic anhydride and amines or related precursors.

  • General Procedure: Phthalic anhydride is refluxed with an appropriate amine in a solvent such as benzene, often employing a Dean–Stark apparatus to remove water and drive the reaction to completion. The reaction time ranges from 4 to 7 hours, monitored by thin-layer chromatography (TLC) until the starting material disappears. The product precipitates and is purified by recrystallization from ethanol or other solvents.

  • Alternative Methods: Some procedures use hydrazine derivatives or other nitrogen sources to form the cyclic imide ring under reflux conditions, followed by purification via silica-gel chromatography.

Introduction of the 10-Iododecyl Side Chain

The key step is the alkylation of the isoindoline-1,3-dione at the 2-position with a 10-iododecyl moiety. This is generally achieved via nucleophilic substitution or coupling reactions using alkyl halides.

  • Alkylation via Nucleophilic Substitution: The isoindoline-1,3-dione or its anionic form (generated by deprotonation with a base such as triethylamine or potassium carbonate) reacts with 1,10-diiododecane or 10-iododecyl bromide under reflux in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is monitored by TLC and purified by column chromatography.

  • Metal-Free Activation of C–I Bonds: Recent advances have demonstrated metal-free photochemical activation of carbon-iodine bonds to facilitate perfluoroalkylation and alkylation reactions. For example, tri-tert-butylphosphine catalyzed irradiation in dichloromethane under red light can promote selective alkylation with alkyl iodides, yielding high purity products with yields up to 89–98%.

Amidation and Coupling Reactions

In some synthetic routes, amidation reactions are employed to attach functionalized alkyl chains to the isoindoline-1,3-dione core. This involves:

  • Activation of carboxylic acid derivatives (e.g., 2-(1,3-dioxoisoindolin-2-yl)acetic acid) using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT).
  • Reaction with aminoalkyl iodides or related amines to form amide linkages under mild conditions in solvents like chloroform at room temperature.

Detailed Synthetic Protocol Example

Step Reagents & Conditions Description Yield & Notes
1 Phthalic anhydride (6.8 mmol), benzene (50 mL), reflux with Dean–Stark trap Formation of isoindoline-1,3-dione core by condensation Yield ~84%, mp 144–146 °C
2 Isoindoline-1,3-dione, 10-iododecyl bromide, base (e.g., K2CO3), DMF, 80 °C, 12–24 h Nucleophilic substitution to introduce 10-iododecyl chain Purification by silica gel chromatography
3 Purification Column chromatography (SiO2), eluent: hexane/ethyl acetate mixtures Product isolated as colorless solid/oil
4 Optional amidation EDC/HOBT coupling with aminoalkyl iodides in chloroform, room temp, 15–24 h Yields vary; white fluffy powders obtained

Comparative Analysis of Preparation Methods

Methodology Advantages Disadvantages Yield Range Reference
Condensation of phthalic anhydride with amines Simple, well-established Requires reflux and removal of water ~80–90%
Nucleophilic substitution with alkyl iodides Direct introduction of iododecyl chain Possible side reactions, requires dry conditions 70–90%
Metal-free photochemical activation Mild conditions, high selectivity Requires specific light source and catalyst 89–98%
Amidation using EDC/HOBT coupling Mild, room temperature Requires coupling agents, longer reaction time Moderate to high

Summary and Recommendations

The preparation of 2-(10-iododecyl)isoindoline-1,3-dione is best approached by first synthesizing the isoindoline-1,3-dione core via classical condensation methods, followed by alkylation using 10-iododecyl halides under nucleophilic substitution conditions in polar aprotic solvents. Recent advances in metal-free photochemical activation offer promising high yields and mild conditions, which can be advantageous for scale-up and sensitive substrates.

For enhanced selectivity and purity, coupling reactions employing carbodiimide-mediated amidation provide an alternative route, especially when functionalized side chains are involved.

Chemical Reactions Analysis

Types of Reactions

2-(10-Iododecyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

2-(10-Iododecyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(10-Iododecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound can inhibit the aggregation of β-amyloid protein, indicating its potential in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Chain Length Variations

2-(10-Hydroxydecyl)isoindoline-1,3-dione (GEO-04645)
  • Structure : Features a 10-carbon chain with a terminal hydroxyl group.
  • Properties: Higher polarity due to the -OH group, enhancing solubility in polar solvents (e.g., water or ethanol). The hydroxyl group enables further functionalization, such as esterification or oxidation .
  • Applications : Likely used in drug delivery systems or as intermediates for hydrophilic derivatives.
2-(12-Hydroxydodecyl)isoindoline-1,3-dione (GEO-04647)
  • Structure : 12-carbon chain with a terminal hydroxyl group.
4-(10-Aminodec-1-ynyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione (16)
  • Structure: 10-carbon chain with an amino group and alkyne functionality.
  • Synthesis : Prepared via azide reduction using PPh₃, highlighting the versatility of sidechain modifications in isoindoline-1,3-dione derivatives .
  • Applications : The alkyne group enables click chemistry applications, such as bioconjugation.
2-(6-(3-Oxo-1,2-benziodoxol-3(1H)-yl)hex-5-yn-1-yl)isoindoline-1,3-dione (5f)
  • Structure : Contains a benziodoxol group attached via a hexynyl chain.
  • Significance : Demonstrates the integration of iodine into heterocyclic systems, which may enhance stability or bioactivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-(10-Iododecyl)isoindoline-1,3-dione C₁₈H₂₃INO₂ 427.19 Iodoalkane High lipophilicity; potential for nucleophilic substitution
2-(10-Hydroxydecyl)isoindoline-1,3-dione C₁₈H₂₅NO₃ 303.40 Hydroxyl Polar, soluble in ethanol/water mixtures
2-(3,3-Dimethyl-2-oxobutyl)isoindoline-1,3-dione C₁₄H₁₅NO₃ 245.27 Ketone Lower density (1.206 g/cm³); higher volatility
Compound 12 () C₁₈H₁₅N₃O₂ 305.33 Hydrazone Antimicrobial activity (133% vs. B. subtilis)

Spectral Characteristics

  • IR Spectroscopy: Iodoalkanes typically show C-I stretches near 500–600 cm⁻¹, absent in hydroxyl or amino analogs. For example, compound 10c () exhibits a C≡N stretch at 2212 cm⁻¹, while this compound would lack this peak .
  • NMR Spectroscopy: The iodine atom’s electronegativity deshields adjacent protons, causing downfield shifts in ^1H-NMR (e.g., δ 2.30–2.63 for CH₃ groups in vs.

Biological Activity

2-(10-Iododecyl)isoindoline-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. Isoindoline derivatives, including isoindoline-1,3-dione, have been studied for various pharmacological properties such as anticancer, anti-inflammatory, and cholinesterase inhibitory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C15H18I N O2
Molecular Weight 353.22 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that isoindoline derivatives can inhibit key enzymes involved in various biological pathways:

  • Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Anticancer Activity : Studies have shown that isoindoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

In Vitro Studies

Research has employed several in vitro assays to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines (e.g., A549 lung adenocarcinoma cells) using MTT assays to determine IC50 values.
    Cell LineIC50 (μM)
    A549 (lung cancer)114.25
    HeLa (cervical)148.59
    These results indicate moderate cytotoxicity and suggest potential for further development as an anticancer agent .
  • Cholinesterase Inhibition : The compound's ability to inhibit AChE was assessed using Ellman’s method. The IC50 values were found to be competitive with established inhibitors like donepezil .

In Vivo Studies

In vivo studies involving xenograft models have demonstrated the anticancer potential of isoindoline derivatives:

  • Tumor Growth Inhibition : Mice injected with A549 cells showed reduced tumor sizes when treated with this compound compared to control groups. Tumor sizes were monitored over a period of 60 days post-treatment .

Case Studies

Several case studies highlight the efficacy of isoindoline derivatives in preclinical settings:

  • N-benzylisoindole Derivatives : These compounds exhibited significant anticancer effects in xenograft models and showed promising results in reducing tumor growth and improving survival rates .
  • Comparative Analysis : Isoindoline derivatives were compared with other classes of compounds (e.g., quinazolinones), revealing unique interactions with cholinergic receptors and suggesting a distinct mechanism of action that warrants further investigation .

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-(10-Iododecyl)isoindoline-1,3-dione?

Methodological Answer:

  • Synthesis : The compound is typically synthesized via nucleophilic substitution of a bromo or chloro precursor (e.g., 2-(10-bromodecyl)isoindoline-1,3-dione) with iodide salts. Reaction conditions (solvent polarity, temperature, catalyst) must be optimized to avoid side reactions, such as elimination or over-alkylation. Evidence from analogous bromo compounds shows that reaction times exceeding 24 hours at 60–80°C in polar aprotic solvents (e.g., DMF) yield stable intermediates .
  • Characterization : Confirm structural integrity using ¹H NMR and ¹³C NMR spectroscopy. For example, the bromo analog exhibits distinct alkyl chain proton signals (δ 1.2–1.8 ppm) and isoindoline-dione aromatic protons (δ 7.8–8.2 ppm) . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation.

Q. How can computational chemistry methods assist in structural and electronic analysis of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, isoindoline-dione derivatives exhibit electron-deficient aromatic rings, making them susceptible to nucleophilic attack at the carbonyl groups .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., halogen bonding from the iododecyl chain) to understand crystal packing and solubility behavior. This is critical for designing co-crystals or composite materials .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for higher yields and reduced byproducts?

Methodological Answer:

  • Factorial Design : Use a 2^k factorial approach to screen variables (temperature, catalyst loading, solvent ratio). For example, a 2³ design (temperature: 60°C vs. 80°C; catalyst: 0.1 eq vs. 0.2 eq; solvent: DMF vs. DMSO) identifies dominant factors affecting yield .
  • Quantum Chemical Calculations : Employ reaction path search algorithms (e.g., GRRM or AFIR) to simulate transition states and identify energy barriers. This computational-guided approach minimizes trial-and-error experimentation .

Q. How to resolve contradictions in reported bioactivity data for isoindoline-dione derivatives?

Methodological Answer:

  • Comparative Pharmacological Screening : Test the compound alongside analogs (e.g., 2-(2-iodophenyl)isoindoline-1,3-dione) under standardized assays (e.g., glucose uptake inhibition for hypoglycemic activity). Control variables such as cell line specificity and assay duration to isolate structural determinants of activity .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify outliers or confounding factors (e.g., solvent effects in in vitro assays) .

Q. What experimental frameworks are recommended for studying its application in advanced materials?

Methodological Answer:

  • Membrane Technology : Incorporate the compound into polymer matrices (e.g., polysulfone) and evaluate separation efficiency via gas permeation or dye rejection tests. Use CRDC subclass RDF2050104 guidelines for membrane performance metrics .
  • Superhydrophobic Materials : Design enzyme-etching protocols to create microstructured surfaces. Assess oil-water separation efficiency using ASTM standards, and correlate results with molecular dynamics simulations of surface interactions .

Q. How to conduct comparative studies with halogenated analogs to elucidate structure-property relationships?

Methodological Answer:

  • Controlled Substitution Series : Synthesize bromo, chloro, and fluoro analogs. Compare electronic effects (via Hammett σ constants) and steric impacts (via X-ray crystallography) on properties like thermal stability or ligand binding .
  • Multivariate Regression : Model bioactivity or material performance as a function of halogen electronegativity, chain length, and substituent position. Tools like MATLAB or JMP enable visualization of non-linear relationships .

Q. What methodologies validate purity and structural integrity in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

  • LC-MS/MS : Quantify trace amounts in biological fluids using isotope-labeled internal standards (e.g., deuterated analogs). Optimize chromatographic conditions (C18 column, 0.1% formic acid mobile phase) to resolve matrix interferences .
  • Solid-Phase Extraction (SPE) : Pre-concentrate environmental samples using C18 or mixed-mode sorbents. Validate recovery rates (≥85%) via spike-and-recovery experiments .

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